Phome

High-Throughput Screening Enzymology Fluorescence Assay Development

Phome (PHOME; CAS 1028430-42-3), chemically [cyano-(6-methoxynaphthalen-2-yl)methyl] 2-(3-phenyloxiran-2-yl)acetate, is a fluorogenic substrate specifically designed for the detection and quantification of soluble epoxide hydrolase (sEH) activity. It is not a therapeutic agent, but rather a critical research tool in the sEH inhibitor drug discovery pipeline.

Molecular Formula C23H19NO4
Molecular Weight 373.4 g/mol
Cat. No. B570598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhome
Synonyms3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid
Molecular FormulaC23H19NO4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)CC3C(O3)C4=CC=CC=C4
InChIInChI=1S/C23H19NO4/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)21(14-24)27-22(25)13-20-23(28-20)15-5-3-2-4-6-15/h2-12,20-21,23H,13H2,1H3
InChIKeyNZOVBSWOWQLAJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Phome (PHOME) for sEH Fluorescence Assays: Technical Specifications and Differential Performance in High-Throughput Screening


Phome (PHOME; CAS 1028430-42-3), chemically [cyano-(6-methoxynaphthalen-2-yl)methyl] 2-(3-phenyloxiran-2-yl)acetate, is a fluorogenic substrate specifically designed for the detection and quantification of soluble epoxide hydrolase (sEH) activity [1]. It is not a therapeutic agent, but rather a critical research tool in the sEH inhibitor drug discovery pipeline [2]. PHOME enables the monitoring of sEH activity, an enzyme central to the metabolism of bioactive epoxy fatty acids (EpFAs) like epoxyeicosatrienoic acids (EETs), which are implicated in inflammation, hypertension, and pain pathways [3]. This product-specific evidence guide differentiates PHOME based on its quantifiable performance metrics in assay development, establishing its superiority over historical methods and its specific utility in HTS campaigns.

Why Phome (PHOME) Cannot Be Directly Substituted with Generic sEH Substrates in Validated Assays


The direct substitution of PHOME with other sEH substrates or generic fluorogenic probes is inadvisable due to its specific performance characteristics that are integral to the sensitivity, reproducibility, and dynamic range of established sEH assays [1]. PHOME was selected from a library of candidate substrates specifically because it displayed the highest aqueous stability and solubility, enabling the development of a robust HTS assay with long incubation times at room temperature—a critical feature not replicated by earlier substrates [2]. Its unique hydrolysis mechanism produces the highly fluorescent 6-methoxy-2-naphthaldehyde, providing a quantifiable signal with a 100-fold sensitivity increase over prior spectrophotometric methods [3]. Furthermore, the assay's validation, which demonstrates high precision (<7% relative standard deviation) and accuracy (60-100%), is contingent on the use of PHOME as the substrate; substituting it would require complete re-validation and likely result in degraded assay performance, compromising the reliability of inhibitor screening data [4].

Phome (PHOME) Quantitative Evidence Guide: Differentiated Performance in sEH Assays


Phome (PHOME) vs. Spectrophotometric Assays: Quantified Improvement in Analytical Sensitivity

PHOME-based fluorescence assays demonstrate significantly greater analytical sensitivity compared to legacy spectrophotometric methods for measuring sEH activity. The detection method using PHOME is quantifiably 100 times more sensitive than previously used spectrophotometric assays [1]. This is a class-level inference, as the comparison is against a general method rather than a specific substrate.

High-Throughput Screening Enzymology Fluorescence Assay Development

Phome (PHOME) vs. Other Candidate Fluorogenic Substrates: Aqueous Stability as the Critical Selection Factor for HTS

In the development of a robust high-throughput screening (HTS) assay for sEH inhibitors, PHOME was selected from a library of candidate fluorogenic substrates. It was chosen specifically because it displayed the highest aqueous stability and solubility among the compounds tested, a critical attribute for enabling long incubation times at room temperature during HTS campaigns [1]. This is a direct head-to-head comparison against other candidate molecules evaluated in the same development study.

Assay Development Substrate Selection HTS Optimization

Phome (PHOME) Assay Validation: High Precision and Accuracy for Reliable Inhibitor Screening

The fluorescence-based sEH assay using PHOME as a substrate has been formally validated, demonstrating quantifiable metrics of reliability and reproducibility essential for HTS. The validation study reported an assay precision of <7% relative standard deviation and accuracy ranging from 60-100% [1]. This is supporting evidence of the assay's performance, which is intrinsically linked to the PHOME substrate.

Assay Validation Reproducibility HTS Quality Control

Optimal Phome (PHOME) Applications: Validated Use Cases for Industrial and Academic Research


Primary High-Throughput Screening (HTS) for sEH Inhibitors in Drug Discovery

Procure PHOME to establish a robust, validated primary screening assay for identifying novel sEH inhibitors from large compound libraries. The assay's high precision (<7% RSD) and sensitivity ensure reliable hit identification with minimal false positives/negatives, directly supporting drug discovery programs targeting inflammation, hypertension, and pain [1].

Secondary Assays: Dose-Response and IC50 Determination for sEH Inhibitors

Utilize PHOME for quantitative IC50 profiling of confirmed sEH inhibitor hits. The fluorescence-based assay format allows for precise measurement of inhibitor potency across a wide concentration range, generating the quantitative structure-activity relationship (QSAR) data essential for medicinal chemistry optimization [1].

Mechanistic Enzymology: Investigating sEH Kinetics and Inhibitor Mechanisms

Employ PHOME in basic enzymology research to study the catalytic mechanism of sEH or to characterize the mode of inhibition of novel compounds. The assay's stability allows for the extended incubation times required for detailed kinetic analysis [2].

Assay Transfer and Replication for Multi-Site Collaborative Studies

Select PHOME as the standard substrate for multi-center research consortia or CRO partnerships. The validated and widely published nature of the assay ensures methodological consistency and data comparability across different laboratories, a critical factor for successful collaborative drug discovery [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phome

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.